Salinomycin is classified as a small molecule and falls under the category of ionophores, specifically potassium ionophores. It is derived from the fermentation of the bacterium Streptomyces albus and is used in veterinary applications, particularly as a feed additive in poultry farming for its antimicrobial properties .
The synthesis of Salinomycin involves complex organic reactions typically conducted through fermentation processes. The compound can also be synthesized chemically through various methods, including:
The synthesis process requires careful monitoring of reaction conditions to ensure high yields and purity of the final product.
Salinomycin has a complex molecular structure characterized by its polyether backbone. The molecular formula is , with a molecular weight of approximately 751.011 g/mol. The IUPAC name is:
The structure features multiple stereocenters and functional groups that contribute to its biological activity. Its three-dimensional conformation plays a crucial role in its interaction with biological membranes and target molecules .
Salinomycin undergoes several chemical reactions that are significant for its biological activity:
These reactions highlight Salinomycin's dual role as both an antibiotic and an anticancer agent.
Salinomycin's mechanism of action is multifaceted:
These mechanisms underscore its potential therapeutic applications in oncology.
Salinomycin exhibits several notable physical and chemical properties:
These properties influence its formulation for both veterinary use and research applications.
Salinomycin's applications span various fields:
The versatility of Salinomycin highlights its significance in both agricultural and medical research contexts.
Salinomycin accumulates in lysosomes and sequesters iron, creating a redox-active pool that generates reactive oxygen species (ROS). This process triggers lysosomal membrane permeabilization and ferroptosis—an iron-dependent cell death pathway. The synthetic derivative ironomycin (AM5) enhances this effect by 10-fold, selectively eradicating breast CSCs (ALDH+ subpopulation) in vitro and in vivo. Crucially, AM5 reduces tumor-seeding capacity in patient-derived xenografts (PDXs) at nanomolar concentrations, independent of sodium ion transport mechanisms [3] [8].
Table 1: Ferroptosis Induction by Salinomycin and Derivatives
Compound | Target Cell Type | Key Mechanism | Potency (IC₅₀) |
---|---|---|---|
Salinomycin | Breast CSCs (HMLER CD24low) | Lysosomal iron sequestration | ~1,000 nM |
Ironomycin (AM5) | Breast CSCs (HMLER CD24low) | Enhanced iron loading | ~100 nM |
AM9 (methylated) | Control cells | No significant activity | >10,000 nM |
Salinomycin inhibits Wnt/β-catenin signaling by degrading the coreceptor LRP6 and disrupting the β-catenin/TCF transcription complex. In chronic lymphocytic leukemia cells, it downregulates Wnt target genes (LEF1, cyclin D1) at nanomolar concentrations. Concurrently, salinomycin suppresses mTORC1 activity—a key regulator of CSC metabolism—by dephosphorylating ribosomal protein S6 and 4E-BP1, inducing metabolic stress in CSCs [6] [7].
Salinomycin reverses TGF-β1-induced EMT in breast cancer cells (MCF-7) by downregulating mesenchymal markers (vimentin, Snail1) and restoring E-cadherin expression. This suppresses metastatic phenotypes, reducing invasion and migration by >70% in vitro. Clinically, E-cadherin loss correlates with lymph node metastasis, underscoring salinomycin’s therapeutic relevance [4] [10].
As a K⁺ ionophore, salinomycin disrupts cation gradients across cellular membranes. Molecular modeling confirms it occupies the ATP-binding pocket of VEGFR2, interfering with ATP-dependent signaling. In endothelial cells, this reduces VEGF-induced proliferation (IC₅₀ = 2.5 μM) and migration by altering membrane polarization, independent of cytotoxic effects [5] [6].
Salinomycin increases mitochondrial ROS production by 3.5-fold in cisplatin-resistant colorectal cancer cells. This depletes antioxidants (SOD, GSH-PX) and elevates lipid peroxidation markers (MDA), activating caspase-dependent apoptosis. In bladder cancer models, salinomycin reduces tumor metastasis by 62% via ROS-mediated cytoskeletal disruption [3] [6].
Salinomycin inhibits both Smad-dependent and non-Smad TGF-β pathways. In breast cancer cells, it blocks phosphorylation of Smad2/3 and TAK1, preventing p38 MAPK activation. This dual suppression reduces EMT and metastatic potential. Notably, TGF-β pathway hyperactivity correlates with chemoresistance, highlighting salinomycin’s role in resensitizing tumors [4] [9].
Table 2: Key Signaling Pathways Targeted by Salinomycin
Pathway | Molecular Targets | Functional Outcome | Validation Model |
---|---|---|---|
Wnt/β-catenin | LRP6 degradation, β-catenin/TCF disruption | CSC elimination | Chronic lymphocytic leukemia |
TGF-β/Smad | p-Smad2/3, Snail1 downregulation | EMT reversal | MCF-7 breast cancer cells |
TGF-β/non-Smad | TAK1-p38 MAPK inhibition | Metastasis suppression | Gastric cancer xenografts |
Angiogenesis | VEGFR2/STAT3 inactivation | Microvessel reduction | Matrigel plug assay |
Salinomycin binds VEGFR2 at its ATP pocket (interacting with Leu840, Val848, and Lys868), inhibiting phosphorylation and downstream STAT3 activation. In vivo, it reduces tumor microvessel density by 80% in Matrigel plugs and suppresses VEGF-induced neovascularization in chick chorioallantoic membranes. In gastric cancer xenografts, intraperitoneal salinomycin (3–5 mg/kg/day) inhibits tumor growth by >50% without toxicity [5] [10].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: